N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15466129
InChI: InChI=1S/C21H22N2O3/c1-2-19(24)22(14-13-16-9-5-3-6-10-16)18-15-20(25)23(21(18)26)17-11-7-4-8-12-17/h3-12,18H,2,13-15H2,1H3
SMILES:
Molecular Formula: C21H22N2O3
Molecular Weight: 350.4 g/mol

N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide

CAS No.:

Cat. No.: VC15466129

Molecular Formula: C21H22N2O3

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide -

Specification

Molecular Formula C21H22N2O3
Molecular Weight 350.4 g/mol
IUPAC Name N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide
Standard InChI InChI=1S/C21H22N2O3/c1-2-19(24)22(14-13-16-9-5-3-6-10-16)18-15-20(25)23(21(18)26)17-11-7-4-8-12-17/h3-12,18H,2,13-15H2,1H3
Standard InChI Key KPLNENCVPDZGQY-UHFFFAOYSA-N
Canonical SMILES CCC(=O)N(CCC1=CC=CC=C1)C2CC(=O)N(C2=O)C3=CC=CC=C3

Introduction

Overview of the Compound

N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide is a synthetic organic compound characterized by its pyrrolidine-2,5-dione core structure, which is a key functional group in many biologically active molecules. This compound belongs to the class of amides and features a phenylpyrrolidine moiety and a phenylethyl side chain.

Key Molecular Data:

PropertyValue
Molecular FormulaC20H20N2O3
Molecular Weight~336.39 g/mol
Functional GroupsAmide, Phenyl, Pyrrolidine
Chemical ClassificationSynthetic organic compound

Synthesis

The synthesis of N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide typically involves:

  • Formation of the Pyrrolidine Ring: Starting with a diketone precursor to form the pyrrolidine core.

  • Amide Bond Formation: Coupling the 3-position of the pyrrolidine ring with the phenylethylamine derivative.

  • Final Modifications: Purification and recrystallization to achieve high purity.

Biological Relevance

Compounds containing the pyrrolidine-2,5-dione framework are known for their pharmacological activities, including:

  • Anticonvulsant Activity: The structural similarity to other anticonvulsant agents suggests potential for activity in epilepsy models .

  • Anti-inflammatory Properties: Molecular docking studies on related compounds indicate possible inhibition of enzymes like 5-lipoxygenase (5-LOX), which is associated with inflammation .

Analytical Characterization

The compound can be characterized using:

  • NMR Spectroscopy:

    • 1H^1H NMR and 13C^{13}C NMR provide insights into the chemical environment of protons and carbons.

    • Distinct signals for the amide group and aromatic protons.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy:

    • Identifies functional groups such as C=O (carbonyl) and N-H (amide).

  • X-ray Crystallography:

    • Provides detailed 3D structural information.

Potential Applications

The compound's structure suggests several areas of potential application:

  • Pharmaceutical Development:

    • As a lead compound for designing anticonvulsants or anti-inflammatory drugs.

  • Chemical Biology:

    • Exploring its interactions with biological targets such as enzymes or receptors.

  • Material Science:

    • Its amide bond may contribute to stability in polymeric materials.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights its unique properties:

CompoundKey Functional GroupsKnown Activity
Pyrrolidine-2,5-dione derivativesImideAnticonvulsant
N-substituted phenylethylamidesAmide, Aromatic groupsAnti-inflammatory
PhenylacetamidesAmideAntitumor or neurological effects

Challenges in Research

While promising, challenges include:

  • Limited Biological Data: The specific biological activity of this compound has not been extensively studied.

  • Synthetic Complexity: Multi-step synthesis requires optimization for scalability.

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